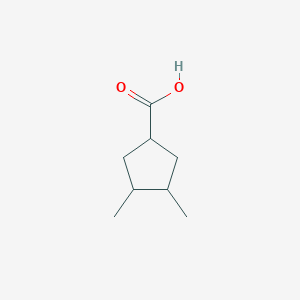
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of interest in organic synthesis and materials science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable thiol or thioether under controlled conditions. Common reagents include boron tribromide and various catalysts to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boron atom can participate in reduction reactions, often facilitated by hydride donors.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the boron center.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, facilitating reactions with nucleophiles. The thianyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a thianyl group.
4,4,5,5-Tetramethyl-2-(4-methylthio)-1,3,2-dioxaborolane: Similar structure but with a thioether group.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane is unique due to the presence of the thianyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Propriétés
Formule moléculaire |
C12H23BO2S |
|---|---|
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2S/c1-10(2)11(3,4)15-13(14-10)12(5)6-8-16-9-7-12/h6-9H2,1-5H3 |
Clé InChI |
UXZFMGURNSHDGK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2(CCSCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate](/img/structure/B15296831.png)
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)

![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)





![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)


